4-(5-Bromo-2-methyl-1h-indol-3-yl)butanoic acid
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Overview
Description
4-(5-Bromo-2-methyl-1H-indol-3-yl)butanoic acid is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a butanoic acid chain at the 3-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methyl-1H-indol-3-yl)butanoic acid typically involves the following steps:
Bromination: The starting material, 2-methylindole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Alkylation: The brominated product is then subjected to alkylation with a butanoic acid derivative, such as butanoic anhydride or butanoic acid chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-methyl-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
4-(5-Bromo-2-methyl-1H-indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methyl-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
5-Bromo-1H-indole: A brominated indole derivative with potential biological activities.
2-Methylindole: A starting material for the synthesis of various indole derivatives.
Uniqueness
4-(5-Bromo-2-methyl-1H-indol-3-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoic acid chain enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
6306-15-6 |
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Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-(5-bromo-2-methyl-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C13H14BrNO2/c1-8-10(3-2-4-13(16)17)11-7-9(14)5-6-12(11)15-8/h5-7,15H,2-4H2,1H3,(H,16,17) |
InChI Key |
QLOTYSOONLGMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCCC(=O)O |
Origin of Product |
United States |
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